molecular formula C15H13Cl2N3O2S B3034521 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 18233-37-9

2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B3034521
CAS No.: 18233-37-9
M. Wt: 370.3 g/mol
InChI Key: DNONWWZQJKSHFY-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety, which contribute to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide: plays a significant role in various biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cellular processes related to cancer progression . The interaction between This compound and c-Met kinase involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical properties.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and A549, this compound has demonstrated antiproliferative and antimigratory activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the inhibition of c-Met kinase by This compound leads to reduced cell proliferation and migration, which are critical processes in cancer progression.

Molecular Mechanism

The molecular mechanism of action of This compound involves its binding interactions with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and migration. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability.

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower dosages, this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of specific metabolites can be influenced by the presence of This compound , affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of This compound within cells can influence its activity and effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of This compound within these compartments can affect its interactions with biomolecules and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of the desired hydrazinecarbothioamide derivative . The reaction conditions often include refluxing in dry ethanol to ensure complete conversion of the reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNONWWZQJKSHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146840
Record name 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-37-9
Record name 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18233-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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